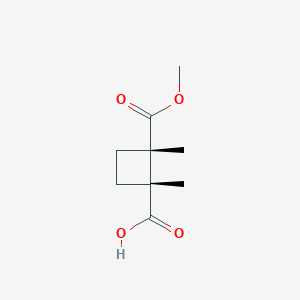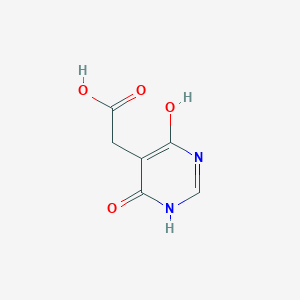
(2R)-2-azidopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-azidopropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H9ClN4 It is a derivative of propanamine, where the amine group is substituted with an azido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azidopropan-1-amine hydrochloride typically involves the azidation of (2R)-2-aminopropan-1-amine. One common method is the reaction of (2R)-2-aminopropan-1-amine with sodium azide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the azido compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(2R)-2-azidopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition of azides with alkynes.
Major Products Formed
Substitution Reactions: Various substituted propanamines.
Reduction Reactions: (2R)-2-aminopropan-1-amine.
Cycloaddition Reactions: 1,2,3-triazoles.
科学的研究の応用
(2R)-2-azidopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole compounds via click chemistry.
Biology: Utilized in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-azidopropan-1-amine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state.
類似化合物との比較
Similar Compounds
(2R)-2-aminopropan-1-amine hydrochloride: The parent compound without the azido group.
(2R)-2-azidobutan-1-amine hydrochloride: A similar compound with an additional carbon in the alkyl chain.
(2S)-2-azidopropan-1-amine hydrochloride: The enantiomer of (2R)-2-azidopropan-1-amine hydrochloride.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazole rings via cycloaddition reactions. This makes it a valuable compound in click chemistry and other synthetic applications.
特性
IUPAC Name |
(2R)-2-azidopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAXOZPCDWGASL-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Fluorophenyl)amino]methyl}phenol](/img/structure/B2731354.png)



![4-[2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide](/img/structure/B2731358.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2731359.png)
![N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2731360.png)




![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2731369.png)

